Tert-butyl N-(4-sulfamoylphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-sulfamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOZMCASPGKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352542-64-4 | |
| Record name | tert-butyl N-(4-sulfamoylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Tert Butyl N 4 Sulfamoylphenyl Carbamate
Established Synthetic Pathways for the Core Structure
The traditional synthesis of tert-butyl N-(4-sulfamoylphenyl)carbamate and its analogs relies on well-established organic reactions that allow for the construction of the core sulfamoylphenyl carbamate (B1207046) structure.
The most direct and common approach to the synthesis of this compound involves the protection of the amino group of a pre-existing 4-aminobenzenesulfonamide core. This is a classic example of an amination followed by a carbamoylation strategy.
The key transformation is the reaction of 4-aminobenzenesulfonamide with di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgchemicalbook.com This reagent, often referred to as Boc anhydride (B1165640), is widely used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. chemicalbook.comquora.com The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. numberanalytics.com This process is typically carried out in the presence of a base to neutralize the liberated tert-butoxycarboxylic acid and facilitate the reaction. Common bases include sodium hydroxide (B78521), sodium bicarbonate, or tertiary amines like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgchemicalbook.com The choice of solvent can vary, with aqueous conditions or polar aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) being frequently employed. wikipedia.org
The general reaction scheme is as follows:
4-Aminobenzenesulfonamide + Di-tert-butyl dicarbonate --(Base)--> this compound
This method is highly efficient and provides the desired product in good yield. The resulting carbamate is significantly less nucleophilic and basic than the parent amine, allowing for selective reactions at other positions of the molecule. total-synthesis.com
Table 1: Common Conditions for Carbamoylation of 4-Aminobenzenesulfonamide
| Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/Tetrahydrofuran (THF) | 0 °C to room temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Water/Chloroform | Reflux |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room temperature |
An alternative synthetic strategy involves the formation of the sulfonamide group on a pre-functionalized aromatic ring. This approach would typically start with a tert-butyl phenylcarbamate derivative that is then subjected to a sulfonylation reaction.
The introduction of the sulfamoyl group (-SO₂NH₂) can be achieved through a multi-step process. A common method is the chlorosulfonylation of an activated aromatic ring followed by amination. For instance, tert-butyl phenylcarbamate could be reacted with chlorosulfonic acid to introduce a sulfonyl chloride group (-SO₂Cl) at the para position. Subsequent reaction of the sulfonyl chloride with ammonia (B1221849) would then yield the desired sulfonamide.
Recent advancements in sulfonamide synthesis offer milder and more efficient alternatives to traditional methods that often rely on harsh reagents like sulfonyl chlorides. luxembourg-bio.com These newer methods could potentially be adapted for the synthesis of this compound derivatives.
The tert-butyl carbamate (Boc) moiety plays a crucial role as a protecting group for the amino functionality. wikipedia.orgnumberanalytics.com Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. quora.com
The Boc group is particularly valuable due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.com This stability allows for a high degree of synthetic flexibility. For example, other functional groups on the molecule can be manipulated without affecting the Boc-protected amine.
A key feature of the Boc group is its susceptibility to cleavage under acidic conditions. wikipedia.orgchemistrysteps.com This is due to the formation of the stable tert-butyl cation upon protonation of the carbamate. chemistrysteps.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol (B129727) are commonly used for deprotection. wikipedia.org This acid-lability makes the Boc group "orthogonal" to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. total-synthesis.comnumberanalytics.commasterorganicchemistry.com This orthogonality is a cornerstone of modern synthetic chemistry, particularly in peptide and medicinal chemistry, as it allows for the selective deprotection of different functional groups within the same molecule. numberanalytics.com
Table 2: Characteristics of the Tert-butyl Carbamate (Boc) Protecting Group
| Characteristic | Description | Common Reagents/Conditions |
|---|---|---|
| Protection | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) | Boc₂O, Base (e.g., NaOH, DMAP) |
| Stability | Resistant to basic, nucleophilic, and reductive conditions | Hydroxides, Grignard reagents, H₂/Pd |
| Deprotection | Cleavage under acidic conditions | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
| Orthogonality | Can be selectively removed in the presence of other protecting groups | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis) |
Novel Synthetic Approaches and Methodological Advancements
While the traditional synthetic routes are reliable, ongoing research focuses on developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and its derivatives.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, this could involve several strategies.
One approach is the use of greener solvents. For example, conducting the Boc-protection reaction in water or using recyclable ionic liquids as catalysts can reduce the reliance on volatile organic solvents. organic-chemistry.org Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. While the reaction with Boc anhydride has good atom economy, alternative methods that generate less waste are always of interest.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency and reduce waste. A one-pot procedure for the synthesis of this compound could involve the in-situ generation of the Boc-protection reagent or the direct conversion of a starting material to the final product through a cascade of reactions.
Solid-phase synthesis (SPS) is a powerful technique for the rapid synthesis of libraries of compounds, which is particularly valuable in drug discovery. In SPS, a starting material is attached to a solid support (a resin), and reagents are added in solution. Excess reagents and by-products are then simply washed away, simplifying the purification process.
This compound and its derivatives are amenable to solid-phase synthesis. For instance, a molecule containing a sulfonamide group can be attached to a solid support, and subsequent reactions can be carried out on the aromatic ring or the sulfonamide nitrogen. acs.org The Boc-protected amine provides a stable handle that can be deprotected at a later stage to introduce further diversity.
The N-arylation of sulfonamides on solid supports has been demonstrated, which opens up possibilities for creating a wide range of derivatives of this compound. acs.org This involves coupling the solid-supported sulfonamide with various arylboronic acids in the presence of a copper catalyst. acs.org Such methods are instrumental in combinatorial chemistry for the generation of compound libraries for high-throughput screening. The application of Fmoc-based solid-phase peptide synthesis (SPPS) strategies has also been explored for the synthesis of sulfonamides, highlighting the compatibility of these methodologies with acid-labile protecting groups like Boc. luxembourg-bio.com
Multi-component Reactions for Analog Generation
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse compound libraries from simple starting materials in a single synthetic operation. rsc.org While specific examples utilizing this compound as a primary component in MCRs are not extensively documented, its structure lends itself to participation in several classical MCRs, positioning it as a valuable scaffold for analog generation.
The presence of a Boc-protected primary aromatic amine and a sulfonamide group allows for potential involvement in reactions like the Ugi and Passerini reactions, either directly after deprotection or through functional group interconversion. For instance, the deprotected free amine derivative, 4-aminobenzenesulfonamide (sulfanilamide), can serve as the amine component in the Ugi four-component reaction (U-4CR). This reaction combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce α-acylamino amides. By varying the other three components, a diverse library of sulfanilamide-based analogs can be synthesized.
Similarly, the Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides, could be adapted. wikipedia.orgorganic-chemistry.orgnih.gov While this compound itself does not directly participate, derivatives where the sulfonamide or another functional group is converted to a carboxylic acid could be employed.
The generation of ketenimine sulfonamide conjugates through MCRs involving an aryl sulfonamide, dimethyl acetylenedicarboxylate, and an isocyanide has been reported, highlighting the utility of sulfonamides in such reactions. acs.org This suggests that this compound could be a precursor to substrates for similar MCRs, leading to a wide array of structurally complex and functionally diverse molecules.
Derivatization Strategies for Structural Modification and Library Synthesis
Modification of the Phenyl Ring Substituents
The aromatic phenyl ring of this compound is a prime target for structural modification to explore structure-activity relationships. The two existing substituents, the N-Boc-carbamate and the sulfonamide group, direct the position of further substitution through electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comresearchgate.net
The N-Boc-carbamate group is an ortho-, para-directing activator, while the sulfonamide group is a deactivating but also ortho-, para-directing group. The interplay of these electronic effects governs the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com Given the steric hindrance from the tert-butyl group and the deactivating nature of the sulfonamide, substitution is likely to be favored at the positions ortho to the carbamate group (and meta to the sulfonamide group).
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, offer another versatile strategy for modifying the phenyl ring. These reactions would typically require prior functionalization of the ring with a halide or triflate. For example, if a bromo- or iodo-substituent were introduced onto the phenyl ring, a Suzuki coupling could be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups. Similarly, a Buchwald-Hartwig amination could be employed to introduce substituted amines.
Alterations of the Carbamate Linkage
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. numberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com The most common alteration of the carbamate linkage in this compound is its cleavage to yield the free amine, 4-aminobenzenesulfonamide (sulfanilamide). This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane. researchgate.net
The carbamate itself can also be a reactive handle for further derivatization. For instance, carbamates can react with amines to form ureas. scispace.comnih.govgoogle.comorganic-chemistry.orgbioorganic-chemistry.com This transformation would typically involve heating this compound with a primary or secondary amine, often in a high-boiling solvent, leading to the displacement of the tert-butoxy (B1229062) group and formation of a new urea (B33335) linkage. This strategy allows for the introduction of a diverse range of substituents at this position.
Furthermore, the nitrogen of the carbamate can, under strongly basic conditions, be deprotonated and undergo further reactions, although this is less common due to the propensity for Boc group cleavage under harsh conditions.
Diversification at the Sulfonamide Nitrogen
The sulfonamide moiety offers a rich site for diversification. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form a nucleophilic sulfonamidate anion. This anion can then be reacted with various electrophiles to generate a library of N-substituted derivatives.
N-Alkylation: A common derivatization strategy is the N-alkylation of the sulfonamide. organic-chemistry.orgorganic-chemistry.org This can be achieved by treating this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride. A wide variety of alkyl groups, including those bearing other functional groups, can be introduced using this method.
N-Arylation: The sulfonamide nitrogen can also be arylated using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. princeton.edu This reaction would involve coupling this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. This methodology provides access to a broad range of N-aryl sulfonamide derivatives.
Reactivity and Reaction Mechanisms of the Compound in Organic Synthesis
The reactivity of this compound is dictated by the interplay of its three key functional components: the Boc-protected aniline, the sulfonamide group, and the aromatic phenyl ring.
The Boc-Protected Amine: The primary role of the Boc group is to protect the amine from unwanted reactions, such as acylation or alkylation, while other parts of the molecule are being modified. The mechanism of Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). commonorganicchemistry.com The deprotection mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. researchgate.net The Boc-protected amine is a moderate activating group and directs electrophilic aromatic substitution to the ortho and para positions, though the para position is blocked.
The Sulfonamide Group: The sulfonamide group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. However, due to resonance effects, it still directs incoming electrophiles to the ortho and para positions. The N-H proton of the sulfonamide is acidic and can be readily removed by a base, allowing for nucleophilic reactions at the nitrogen atom as described in the derivatization section. The S-N bond in sulfonamides can be cleaved under reductive conditions, offering a pathway to generate sulfinates and amines. chemrxiv.orgresearchgate.net
The Aromatic Ring: The reactivity of the phenyl ring in electrophilic aromatic substitution is influenced by both the activating Boc-carbamate and the deactivating sulfonamide. The net effect is a moderately activated ring, with a strong preference for substitution at the positions ortho to the carbamate group.
A plausible reaction mechanism involving the compound is the ortho-metalation of the aromatic ring. Directed metalation of Boc-protected anilines is a known process. niscpr.res.in A strong base, such as an organolithium reagent, could selectively deprotonate the aromatic ring at a position ortho to the carbamate group, generating a lithiated intermediate that can then be quenched with various electrophiles to introduce new substituents.
Below is a table summarizing the expected reactivity at different sites of the molecule.
| Molecular Site | Type of Reaction | Reagents and Conditions | Expected Product |
| Carbamate N-H | Deprotection | Trifluoroacetic acid in Dichloromethane | 4-Aminobenzenesulfonamide |
| Carbamate C=O | Urea Formation | Amine, Heat | N-Substituted urea derivative |
| Sulfonamide N-H | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl sulfonamide derivative |
| Sulfonamide N-H | N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl sulfonamide derivative |
| Phenyl Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) | Ortho-substituted derivative |
Advanced Structural and Spectroscopic Characterization in Research
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of Tert-butyl N-(4-sulfamoylphenyl)carbamate would exhibit distinct signals corresponding to their unique chemical environments. The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet, typically in the upfield region around δ 1.51 ppm, a characteristic chemical shift for tert-butoxycarbonyl (Boc) protecting groups on anilines. rsc.org The proton attached to the carbamate (B1207046) nitrogen (N-H) would likely produce a broad singlet. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to form an AA'BB' system, appearing as two distinct doublets. Based on the analysis of the parent compound, sulfanilamide (B372717), the protons ortho to the sulfonamide group would appear further downfield than those ortho to the carbamate group. chemicalbook.comnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include those for the tert-butyl group, which would show a quaternary carbon signal and a signal for the three equivalent methyl carbons. For similar Boc-protected anilines, these signals typically appear around δ 81 ppm and δ 28 ppm, respectively. rsc.org The carbonyl carbon of the carbamate group is expected to resonate in the downfield region, characteristic of carbamates (approximately δ 152-153 ppm). rsc.org The spectrum would also display four distinct signals for the aromatic carbons of the phenyl ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 1.51 | Singlet (s) | -C(CH₃)₃ |
| ¹H | Variable | Broad Singlet (br s) | -NHCOO- |
| ¹H | ~ 7.5-7.9 | Doublet (d) | Aromatic C-H |
| ¹H | ~ 7.5-7.9 | Doublet (d) | Aromatic C-H |
| ¹³C | ~ 28.3 | - | -C(CH₃)₃ |
| ¹³C | ~ 81.0 | - | -C(CH₃)₃ |
| ¹³C | ~ 118-144 | - | Aromatic Carbons |
| ¹³C | ~ 152.5 | - | C=O (Carbamate) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands indicating its key structural features.
The presence of two N-H bonds (one in the carbamate and two in the primary sulfonamide) would lead to stretching vibrations in the region of 3400-3200 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carbamate group is expected around 1730-1700 cm⁻¹. rsc.org The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bond: an asymmetric stretch typically found near 1350-1310 cm⁻¹ and a symmetric stretch around 1170-1150 cm⁻¹. rsc.org Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Carbamate (-NHCOO-) & Sulfonamide (-SO₂NH₂) |
| 3000 - 2850 | C-H Stretch | Alkyl (tert-butyl) |
| 1730 - 1700 | C=O Stretch | Carbamate Carbonyl |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide |
| 1170 - 1150 | S=O Symmetric Stretch | Sulfonamide |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
The molecular formula for this compound is C₁₁H₁₆N₂O₄S, which corresponds to a molecular weight of 288.32 g/mol . In mass spectrometry, the molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺ at m/z 289) would confirm this mass.
The fragmentation of molecules with a tert-butoxycarbonyl (Boc) group is well-documented. Common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈, 56 Da) to give a prominent [M-56]⁺ peak, or the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57. doaj.orgreddit.com Another characteristic loss is the entire Boc group (100 Da) or the tert-butoxy (B1229062) radical (C₅H₉O₂•, 101 Da). doaj.org Further fragmentation would involve cleavage of the sulfonamide group.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Ion Identity | Description |
|---|---|---|
| 289 | [M+H]⁺ | Protonated Molecular Ion |
| 233 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |
| 189 | [M - C₅H₈O₂ + H]⁺ | Loss of Boc group |
| 172 | [C₆H₈N₂O₂S]⁺ | Sulfanilamide fragment ion |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Chromatographic and Purity Assessment Techniques in Research
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a highly efficient technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable for purity analysis. This method typically employs a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, starting with a high proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), would effectively elute the compound. rsc.org A small amount of an acid, such as formic or acetic acid, is often added to the mobile phase to improve peak shape. rsc.org Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254-270 nm). rsc.org The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram.
Table 4: Typical HPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. libretexts.org In the synthesis of this compound from sulfanilamide, TLC can be used to track the consumption of the starting material and the formation of the product. rochester.edu A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the pure starting material. libretexts.org The plate is then developed in a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).
Because the product, this compound, is less polar than the starting material, sulfanilamide (due to the large, nonpolar Boc group), it will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. Visualization is typically achieved under UV light (at 254 nm), which illuminates the aromatic rings. nih.gov
Table 5: Typical TLC Conditions for Reaction Monitoring
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel on aluminum or glass plate |
| Mobile Phase | Ethyl acetate / Hexane mixture (e.g., 30:70 v/v) |
| Visualization | UV light at 254 nm |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the compound's molecular structure, including bond lengths, bond angles, and torsion angles. For this compound, which is achiral, the analysis would confirm the expected planar and tetrahedral geometries of the functional groups. The resulting crystal structure would serve as a foundational model for computational studies and for understanding its solid-state properties.
Co-crystallization of this compound with a biological macromolecule, such as a protein or enzyme, would be a critical step in elucidating its mechanism of action if it were investigated as a potential therapeutic agent. This process involves forming a single crystal that contains both the small molecule (ligand) and the macromolecule.
Objectives of Co-crystallization Studies:
Binding Site Identification: To precisely identify the amino acid residues in the macromolecule that interact with the compound.
Interaction Mapping: To detail the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-protein complex.
Conformational Changes: To observe any changes in the three-dimensional structure of the biological target upon binding of the carbamate. This can provide insights into the functional consequences of binding.
While no specific co-crystallization studies for this compound have been reported, the general approach is a cornerstone of structure-based drug design.
A solid-state structural investigation via single-crystal X-ray diffraction would reveal how molecules of this compound arrange themselves in a crystal lattice. This analysis provides crucial information beyond the structure of a single molecule, focusing on intermolecular interactions.
Key Aspects of Solid-State Analysis:
Crystal Packing: Understanding how individual molecules pack together, which influences the crystal's stability, solubility, and dissolution rate.
Intermolecular Hydrogen Bonding: The sulfonamide and carbamate groups are capable of forming strong hydrogen bonds. A crystal structure analysis would identify the specific hydrogen-bonding networks (e.g., chains, sheets, or three-dimensional networks) that dictate the crystal architecture. For instance, studies on related sulfonamide-containing molecules have revealed extensive N–H⋯O hydrogen bonding patterns that define their supramolecular structures.
Polymorphism: Investigating whether the compound can exist in different crystalline forms (polymorphs), which can have distinct physical properties.
If crystallographic data were available, a table summarizing the key crystal data and structure refinement parameters would be presented, similar to the hypothetical example below.
Hypothetical Crystal Data for this compound
| Parameter | Value (Example) |
|---|---|
| Chemical Formula | C11H16N2O4S |
| Formula Weight | 272.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 95.67 |
| Volume (ų) | 1345.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.345 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and serves only to illustrate the type of information obtained from an X-ray crystallography experiment. No experimental data was found for the specified compound in the searched sources.
Biological Target Identification and Mechanistic Studies in Vitro and Pre Clinical Focus
Cell-Based Assays for Biological Activity (Excluding Clinical Human Trials)
Cell-based assays are crucial tools in drug discovery, providing a biologically relevant context to evaluate the efficacy and mechanism of action of chemical compounds. nuvisan.com Such assays are employed to screen for a wide range of biological activities, including antimicrobial, antiviral, and antioxidant effects.
Antimicrobial Activity Evaluation (e.g., Bacterial, Fungal)
The evaluation of carbamate (B1207046) and sulfonamide derivatives in cell-based assays has revealed significant antimicrobial potential.
Antibacterial Activity: Derivatives containing the carbamate moiety have been synthesized and tested for in vitro antibacterial properties against various strains. In one study, carbamate derivatives of isatin (B1672199) showed good antibacterial activity against both Gram-positive (S. aureus, Bacillus cereus) and Gram-negative (E. coli, P. aeruginosa) bacteria using the well diffusion technique. orientjchem.org Similarly, novel carbazole-based carbamates and sulfonamides demonstrated moderate to potent activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. scholarsresearchlibrary.com Another study involving o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs found that specific compounds exhibited maximum potency against S. aureus, with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml, which is comparable to the standard drug ciprofloxacin. researchgate.net
Antifungal Activity: Carbamate compounds are known to possess broad-spectrum antifungal activities, often by targeting thiol groups in the enzymes of pathogenic fungi. nih.gov Studies on novel N-aryl carbamate derivatives showed that many exhibited good antifungal activity against various plant fungal pathogens, with inhibition rates exceeding 60% at a concentration of 50 μg/mL. nih.gov The antifungal profiles of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs were tested against several Candida species and molds like Aspergillus niger, showing average activity in the range of 100–200 µg/ml. researchgate.net
| Compound Series | Bacterial Strains Tested | Fungal Strains Tested | Key Findings | Reference |
|---|---|---|---|---|
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs | S. aureus, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa | C. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus | Potent activity against S. aureus (MIC 6.25 µg/ml); moderate antifungal activity (100–200 µg/ml). | researchgate.net |
| N-substituted sulfonamides and carbamates of carbazole (B46965) | S. aureus, B. subtilis, E. coli | F. oxysporum, C. albicans, A. niger | Moderate to potent antimicrobial activities reported. | scholarsresearchlibrary.com |
| N-Aryl carbamate derivatives | Not specified | Seven plant fungal pathogens (e.g., B. cinerea, F. graminearum) | Many compounds showed >60% inhibition at 50 μg/mL. | nih.gov |
| Carbamate derivatives of Isatin | E. coli, P. aeruginosa, B. cereus, S. aureus | Not specified | Good antibacterial activity observed, with one derivative showing a broad spectrum of activity. | orientjchem.org |
Antiviral Activity Research (e.g., Herpes Viruses)
The sulfonamide moiety is a component of numerous compounds that have demonstrated significant antiviral activity against a range of DNA and RNA viruses. nih.govnih.gov Research has specifically highlighted the potential of sulfonamide derivatives against herpes simplex virus (HSV). nih.govmdpi.com
While direct experimental data for Tert-butyl N-(4-sulfamoylphenyl)carbamate against herpes viruses is limited, the broader class of sulfonamides has been explored extensively. For instance, certain functionalized benzothiazole (B30560) derivatives bearing an N-sulfonamide showed an impressive antiviral effect against HSV-1. nih.gov One study reported that a specific sulfonamide-containing compound exhibited an excellent viral load reduction of 70–90% against HSV-1, with favorable IC50 and selectivity index values when compared to the standard drug acyclovir. nih.govmdpi.com The development of new antiviral agents is critical due to the emergence of viruses resistant to standard therapies like acyclovir, particularly in immunocompromised individuals. researchgate.netescholarship.org
Antioxidant Activity Assessment
The antioxidant potential of compounds is frequently assessed using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While this compound itself has not been the focus of extensive antioxidant studies, research into structurally related compounds provides some insight.
A derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, was noted to have a poor antioxidant effect in one study (IC50 > 400 μM). nih.gov However, other studies on carbazole derivatives containing carbamate and sulfonamide groups have shown good antioxidant activities as measured by DPPH and nitric oxide (NO) scavenging methods. scholarsresearchlibrary.com Phenolic antioxidants that include a tert-butyl group are widely used because the tert-butyl group can enhance electron density on the aromatic ring and hydroxyl group, thereby stabilizing the compound and increasing its effectiveness in preventing oxidation. mdpi.com For example, 2,4-di-tert-butylphenol (B135424) has demonstrated a range of protective effects, including antioxidant and anti-inflammatory properties. mdpi.com
Other Relevant In Vitro Cell-Based Screening Assays
Beyond antimicrobial and antioxidant activity, derivatives of this compound are evaluated in other cell-based assays to explore their broader therapeutic potential.
Anti-inflammatory Activity: Compounds containing the sulfamoylphenyl group have been synthesized and evaluated for anti-inflammatory properties. In a study using a carrageenan-induced rat paw edema model, several novel 6-aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones were tested. researchgate.netnih.gov One compound, in particular, exhibited anti-inflammatory activity comparable to the standard drug celecoxib, and others showed promising activity with edema reduction of more than 80% after 5 hours. researchgate.netnih.gov Furthermore, a study on a derivative of the subject compound noted a reduction in the inflammatory marker TNF-α in astrocyte cells exposed to amyloid-beta peptide, suggesting a potential role in mitigating neuroinflammation.
Structure Activity Relationship Sar and Rational Derivative Design
Systematic Modification of the Carbamate (B1207046) Moiety and its Impact on Biological Activity
The carbamate group is a critical pharmacophore in many biologically active compounds, often acting as a covalent inhibitor of serine hydrolases. nih.govnih.gov The mechanism typically involves the carbamylation of a serine nucleophile within the enzyme's active site, leading to inactivation. nih.gov The stability and reactivity of the carbamate can be modulated by altering the substituents on its nitrogen and oxygen termini, which in turn influences biological and pharmacokinetic properties. nih.gov
Studies on related sulfonamide-based carbamates demonstrate that modifications to the group attached to the carbamate nitrogen significantly affect inhibitory activity. For instance, in a series of butyrylcholinesterase (BChE) inhibitors, varying the substituent at this position led to substantial changes in potency. The presence of an isobutyl group resulted in significantly higher inhibitory activity compared to smaller or different alkyl groups, highlighting the importance of this moiety for interacting with the enzyme's active site. mdpi.com Carbamates can also be incorporated into molecules as prodrugs, designed to release an active drug under specific physiological conditions. nih.gov
The nature of the ester portion of the carbamate also dictates its inhibitory mechanism. For example, carbamates are known to inhibit fatty acid amide hydrolase (FAAH) through a covalent modification mechanism. nih.gov The design and synthesis of various tert-butyl phenylcarbamate derivatives have shown that modifications across the molecule, including the core carbamate structure, can result in compounds with potent antimicrobial or anti-inflammatory activities. researchgate.netresearchgate.net
Table 1: Impact of Carbamate Moiety Modification on BChE Inhibitory Activity for Related Sulfonamide-Based Carbamates Data derived from studies on related benzyl (B1604629) [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate derivatives.
| Compound Analogue | Modification on Carbamate Structure | BChE IC50 (µM) |
|---|---|---|
| Analogue 5c | Isobutyl group at R1 position | 8.52 mdpi.com |
| Analogue 5j | 4-chlorobenzylsulfamoyl group | 6.57 mdpi.com |
| Analogue 5k | 2-methoxybenzylsulfamoyl group | 4.33 mdpi.com |
Elucidating the Role of the Phenyl Ring Substituents in Biological Activity and Selectivity
In the context of fatty acid amide hydrolase (FAAH) inhibitors based on an O-biphenyl-3-yl carbamate scaffold, systematic modification of the phenyl rings provided crucial SAR insights. nih.gov For example, adding a hydroxyl group to the para position of the proximal phenyl ring (the one closer to the carbamate oxygen) was found to be a critical element in restricting the compound's distribution to peripheral tissues, thereby preventing access to the central nervous system. nih.gov Conversely, substituting this hydroxyl with a methoxy (B1213986) group led to compounds that readily entered the brain. nih.gov
Further exploration of the distal phenyl ring revealed that introducing various functionalities at its meta position also had a profound impact on FAAH inhibitory activity. nih.gov Studies on other series of tert-butyl phenylcarbamate derivatives have reinforced the importance of the phenyl ring substitution. For example, the synthesis of 2,4-disubstituted carboxamido phenylcarbamates yielded compounds with potent antimicrobial activity, with specific halogen and alkyl substitutions proving most effective. researchgate.net Similarly, a series of tert-butyl 2-(substituted benzamido)phenylcarbamates showed that different substituents on the benzamido ring resulted in varying levels of anti-inflammatory activity. researchgate.net
Table 2: Effect of Phenyl Ring Substitution on FAAH Inhibition for O-Aryl Carbamate Analogues Data derived from studies on related O-biphenyl-3-yl carbamate derivatives.
| Compound Analogue | Substitution on Proximal Phenyl Ring | Substitution on Distal Phenyl Ring | FAAH IC50 (nM) | Brain/Liver Inhibition Ratio (in vivo) |
|---|---|---|---|---|
| Analogue 1 | H | m-carbamoyl | 4.0 nih.gov | ~1.0 nih.gov |
| Analogue 3 | p-OH | m-carbamoyl | 6.0 nih.gov | <0.1 nih.gov |
| Analogue 15 | p-OCH3 | m-carbamoyl | 7.0 nih.gov | ~1.0 nih.gov |
Investigation of Sulfonamide Group Contributions to Binding and Efficacy
The sulfonamide functional group (-SO₂NH₂) is a versatile moiety that contributes significantly to the binding and efficacy of many drugs. nih.gov One of its most important roles is as a zinc-binding group, which allows it to effectively inhibit metalloenzymes such as carbonic anhydrases. redalyc.org This interaction is crucial for the antitumor activity of certain ureido-substituted benzenesulfonamides. redalyc.org
Beyond its role in binding metal ions, the sulfonamide group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in an enzyme's active site. mdpi.com Molecular modeling studies of sulfonamide-based carbamates have shown that this group can form key hydrogen bonds that orient the inhibitor for optimal activity. mdpi.com
Furthermore, the sulfonamide group is structurally similar to p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov This mechanism is the basis for the antibacterial activity of the classic sulfa drugs. nih.govnih.gov The specific conformation and bond lengths of the sulfonamide group, as determined by X-ray crystallography in related structures, confirm a geometry that is well-suited for these diverse molecular interactions. researchgate.net
Stereochemical Considerations in Structure-Activity Relationships
Biological targets such as enzymes and receptors are chiral environments, meaning they can differentiate between the stereoisomers of a drug molecule. Consequently, the stereochemistry of a compound can have a dramatic effect on its biological activity.
This principle is evident in the SAR of related sulfonamide-based carbamates designed as cholinesterase inhibitors. mdpi.com When these inhibitors were synthesized from chiral amino acid precursors, a clear preference for a specific stereoisomer was observed. For instance, a series of inhibitors with the (2S) configuration demonstrated significantly higher potency against butyrylcholinesterase (BChE) compared to other isomers. mdpi.com The most active compounds in this series, such as benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, all shared this specific stereochemistry, underscoring that a precise three-dimensional arrangement of the functional groups is necessary for effective binding to the enzyme's active site. mdpi.com This highlights the critical need to consider stereochemistry when evaluating the SAR of any chiral derivative of tert-butyl N-(4-sulfamoylphenyl)carbamate.
Table 3: Influence of Stereochemistry on BChE Inhibition for Chiral Sulfonamide-Based Carbamates Data represents IC50 values for compounds with the (2S) configuration.
| Compound | Stereoconfiguration | BChE IC50 (µM) |
|---|---|---|
| Benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate (5c) | S | 8.52 mdpi.com |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | S | 6.57 mdpi.com |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | S | 4.33 mdpi.com |
Rational Design Principles for Enhanced Target Selectivity and Potency
Rational drug design leverages SAR data to guide the synthesis of new molecules with improved characteristics. nih.govnih.gov For derivatives of this compound, the goal is to systematically modify the carbamate, phenyl, and sulfonamide moieties to enhance potency against the desired target while minimizing off-target effects. nih.gov
Key principles for enhancing selectivity include:
Exploiting Electrostatic Differences : The charge distribution of a ligand can be optimized to favor binding to a target protein over a related off-target protein by taking advantage of differences in the electrostatic potential within their respective binding pockets. nih.gov
Targeting Unique Structural Features : Selectivity can be achieved by designing ligands that interact with regions of the target protein that are not conserved in off-target homologues. This can involve exploiting differences in flexibility or the presence of unique sub-pockets. nih.gov
Modulating Physicochemical Properties : As demonstrated with FAAH inhibitors, modifying the phenyl ring with specific substituents (e.g., a hydroxyl group) can alter properties like polarity and hydrogen bonding potential, thereby restricting a compound's passage across the blood-brain barrier and achieving peripheral selectivity. nih.gov
The process involves iterative cycles of design, synthesis, and testing. A weak initial hit from a screening campaign can be systematically optimized using structure-based insights from X-ray crystallography and molecular modeling to produce highly potent and selective inhibitors. nih.gov By applying these principles, the foundational SAR data from the this compound scaffold can be used to develop next-generation compounds with precisely tuned biological activity.
Computational and Theoretical Investigations in Chemical Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is commonly used in drug design to understand how a ligand, such as Tert-butyl N-(4-sulfamoylphenyl)carbamate, might interact with a biological target. Despite the utility of this method, no specific molecular docking studies have been published for this compound.
Active Site Analysis and Binding Pose Prediction
Active site analysis involves identifying the key amino acid residues within a target protein that interact with a ligand. Binding pose prediction aims to determine the most likely three-dimensional orientation of the ligand within this active site. Currently, there is no available research detailing the active site analysis or predicted binding pose for this compound with any biological target.
Interaction Hotspot Mapping
Interaction hotspot mapping is a computational technique that identifies key regions within a protein's binding site that are crucial for ligand recognition and binding affinity. No studies have been published that map the interaction hotspots for this compound with any protein target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are valuable for assessing the stability of a ligand-target complex. A search of the scientific literature yielded no published MD simulation studies specifically investigating this compound.
Solvent Effects and Dynamic Interactions
This area of study uses MD simulations to understand how solvent molecules, typically water, influence the stability and dynamics of the ligand-receptor complex. Research on the solvent effects and dynamic interactions for a complex involving this compound is not available in the current body of scientific literature.
Ligand Conformational Dynamics
Ligand conformational dynamics focuses on how the structure of the ligand itself changes during the simulation, both in its free and bound states. There are no published reports on the conformational dynamics of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. No QSAR models have been developed or published that include this compound as part of the training or test set.
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug discovery for estimating the biological activity of compounds. For classes of molecules like sulfonamides, QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. nih.govekb.eg
The development of such models for this compound and its analogues would involve a multi-step process:
Data Set Compilation : A series of structurally related sulfonamide or carbamate (B1207046) derivatives with experimentally determined biological activity (e.g., enzyme inhibition, antibacterial activity) is collected.
Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors representing physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated.
Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build an equation that links the descriptors to the biological activity.
Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability and robustness.
While specific QSAR models exclusively for this compound are not extensively published, the well-established principles are broadly applied to the sulfonamide class to predict activities like antibacterial and antioxidant effects. nih.govekb.egnih.gov These models are crucial for prioritizing the synthesis of new derivatives with potentially enhanced efficacy.
Identification of Key Molecular Descriptors
The predictive accuracy of any QSAR model depends on the selection of relevant molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For sulfonamide derivatives, several types of descriptors have been shown to be critical for modeling biological activity. ekb.eg
Key molecular descriptors relevant for predicting the activity of compounds like this compound include:
Electronic Descriptors : These describe the electronic properties of the molecule. Examples include electrophilicity, Self-Consistent Field (SCF) energy, and dipole moment. ekb.egacs.org They are crucial as they govern how the molecule interacts with the electrostatic environment of a biological target.
Steric Descriptors : These relate to the size and shape of the molecule. Molar Refractivity (MR), for instance, provides a measure of both the molecule's volume and its polarizability. ekb.eg The steric arrangement, including the bulky tert-butyl group, significantly influences how the molecule fits into a receptor's binding site.
Topological Descriptors : These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Hydrophobic Descriptors : The partition coefficient (LogP) is a key descriptor for hydrophobicity, which affects the molecule's ability to cross biological membranes.
Studies on related benzene (B151609) sulfonamide derivatives have successfully used descriptors like electrophilicity, SCF energy, and molar refractivity to model their antioxidant activity. ekb.eg The specific combination of the carbamate and sulfonamide moieties in this compound suggests that descriptors related to hydrogen bonding capacity and polar surface area would also be highly significant.
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Electronic | Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons, influencing covalent and non-covalent interactions with biological targets. ekb.eg |
| Electronic | SCF Energy | Represents the total electronic energy of the molecule, reflecting its overall stability. ekb.eg |
| Steric/Electronic | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, affecting binding affinity through van der Waals forces. ekb.eg |
| Hydrophobic | LogP | Measures the lipophilicity of the molecule, which is critical for membrane permeability and reaching the target site. |
| Topological | Topological Polar Surface Area (TPSA) | Predicts hydrogen bonding potential and is correlated with transport properties. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for obtaining a detailed understanding of the electronic structure and reactivity of this compound. northwestern.edu These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. northwestern.edu Methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are commonly employed to investigate sulfonamides. researchgate.netnih.govunibo.it The results of these calculations, including Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, provide insights into the molecule's stability, reactivity, and potential interaction sites. acs.orgnih.gov
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Computational studies on similar benzenesulfonamides and carbamates have revealed key conformational features:
Sulfonamide Group Orientation : The orientation of the amino group relative to the sulfonyl group is a primary determinant of conformation. Calculations on benzenesulfonamides show that conformers where the amino hydrogens are eclipsed with the oxygen atoms are often the most stable. unibo.it
Carbamate Bond Rotation : The C(carbonyl)-N bond in carbamates has partial double-bond character, leading to a significant rotational barrier and the possibility of distinct syn and anti rotamers. researchgate.net
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) or energy landscape can be generated. This map reveals the low-energy, thermodynamically preferred conformations and the transition states connecting them, which is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.
Spectroscopic Property Prediction
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be used to validate and interpret experimental data.
Vibrational Spectroscopy (IR) : DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These computed frequencies correspond to specific bond stretches, bends, and twists. For this compound, this would allow for the assignment of key peaks in an experimental IR spectrum, such as the S=O stretches of the sulfonyl group, the N-H stretch, and the C=O stretch of the carbamate. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental spectra, aid in the definitive assignment of signals to specific atoms in the molecule, confirming its structure. mdpi.com
Electronic Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting its UV-Vis absorption spectrum. nih.govbsu.by This method can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).
| Spectroscopic Technique | Computational Method | Predicted Properties | Relevance |
|---|---|---|---|
| Infrared (IR) | DFT | Vibrational frequencies and intensities | Assigns functional group vibrations (e.g., S=O, C=O, N-H). researchgate.net |
| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts | Aids in structural elucidation by assigning signals to specific nuclei. researchgate.net |
| UV-Vis | TD-DFT | Absorption wavelengths (λmax) and oscillator strengths | Characterizes electronic transitions and chromophores within the molecule. nih.gov |
In Silico Prediction of Molecular Properties for Research Applications (Excluding Clinical Pharmacokinetics)
Beyond electronic structure, computational methods are widely used to predict a range of molecular properties that are vital for assessing the research potential of a compound, often referred to as "drug-likeness." These predictions help researchers decide whether a molecule has a favorable profile for further investigation, independent of its clinical pharmacokinetic behavior. A key framework for this is Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity, and hydrogen bond donor/acceptor counts. japsonline.com
Lipophilicity and Polarity Predictions
Lipophilicity and polarity are critical physicochemical properties that influence a molecule's solubility, permeability across biological membranes, and binding to targets.
Lipophilicity : This property is typically quantified as the logarithm of the partition coefficient between n-octanol and water (LogP). A balanced LogP is essential for many research applications.
Prediction Methods : LogP can be predicted using various in silico models. Atom-based methods (like AlogP) sum the contributions of individual atoms and fragments. More advanced models may use machine learning algorithms trained on large datasets of experimentally measured LogP values. nih.gov Multiple algorithms exist, often yielding slightly different predicted values.
Polarity : Polarity is related to the distribution of partial charges across the molecule. It is often quantified by the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. TPSA is a good predictor of hydrogen bonding capacity and is correlated with passive molecular transport through membranes.
For this compound, the presence of the sulfonamide and carbamate groups, with their oxygen and nitrogen atoms, contributes significantly to its polarity and hydrogen bonding potential. The tert-butyl group and the phenyl ring contribute to its lipophilic character.
| Property | Description | Predicted Value Range (Typical for Sulfonamides) | Importance in Research |
|---|---|---|---|
| miLogP | A measure of lipophilicity (n-octanol/water partition coefficient). | 1.0 - 3.0 | Influences solubility, membrane permeability, and protein binding. japsonline.com |
| TPSA (Ų) | Topological Polar Surface Area; sum of polar atom surface areas. | 80 - 120 Ų | Correlates with hydrogen bonding potential and passive transport across membranes. japsonline.com |
| Molecular Weight | The sum of the atomic weights of atoms in the molecule. | 272.32 g/mol | A key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five). cymitquimica.com |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | 2-3 | Key for specific interactions with biological targets. japsonline.com |
| Hydrogen Bond Acceptors | Number of N and O atoms. | 5-6 | Key for specific interactions with biological targets. japsonline.com |
Hydrogen Bonding Characteristics
Hydrogen bonds play a pivotal role in molecular recognition, crystal engineering, and the pharmacokinetic profiles of bioactive molecules. A computational analysis of this compound reveals a distinct set of hydrogen bond donors and acceptors that dictate its potential intermolecular interactions.
The molecule possesses functional groups capable of engaging in hydrogen bonding. Specifically, the amine (-NH) of the carbamate linker and the amine (-NH2) of the sulfamoyl group act as hydrogen bond donors. Conversely, the carbonyl oxygen (-C=O) of the carbamate, the two oxygen atoms of the sulfonyl group (-SO2), and the nitrogen of the sulfamoyl group can all serve as hydrogen bond acceptors.
A summary of the computed hydrogen bonding metrics for a structurally related analog, tert-butyl N-methyl-N-(4-sulfamoylphenyl)carbamate, as documented in the PubChem database, provides valuable context. nih.gov For this similar structure, the hydrogen bond donor count is 1, and the hydrogen bond acceptor count is 5. nih.gov It is important to note that the primary amine of the sulfamoyl group in the title compound introduces additional hydrogen bond donor sites compared to this methylated analog.
Table 1: Predicted Hydrogen Bonding Sites in this compound
| Functional Group | Atom | Type |
| Carbamate | N-H | Donor |
| Carbamate | C=O | Acceptor |
| Sulfamoyl | N-H₂ | Donor (2) |
| Sulfamoyl | S=O (2) | Acceptor (2) |
| Sulfamoyl | N | Acceptor |
This table is based on the functional groups present in the molecule and general principles of hydrogen bonding.
The presence of both donor and acceptor sites allows for the formation of various intermolecular hydrogen bonding motifs, such as dimers or extended networks in the solid state. In a biological context, these sites are crucial for interactions with macromolecular targets like proteins and enzymes. The strength and geometry of these potential hydrogen bonds can be further elucidated through more advanced computational methods, such as Density Functional Theory (DFT) calculations, which can predict bond energies and preferred interaction geometries.
Molecular Flexibility and Rotatable Bonds
Rotatable bonds are typically defined as any single bond, not in a ring, bonded to a non-terminal heavy (non-hydrogen) atom. The key rotatable bonds in this compound are:
The C-N bond between the phenyl ring and the carbamate nitrogen.
The C-O bond between the carbamate carbonyl group and the tert-butyl group oxygen.
The C-S bond between the phenyl ring and the sulfamoyl sulfur atom.
The S-N bond of the sulfamoyl group.
Again, referencing the computationally derived properties for the related compound tert-butyl N-methyl-N-(4-sulfamoylphenyl)carbamate on PubChem, a rotatable bond count of 4 is reported. nih.gov This aligns with the analysis of the primary structure of the title compound.
Table 2: Analysis of Rotatable Bonds in this compound
| Bond | Connected Groups | Consequence of Rotation |
| Phenyl-N (carbamate) | Phenyl Ring and Carbamate | Orients the carbamate group relative to the aromatic ring. |
| O-C (tert-butyl) | Carbamate and Tert-butyl | Positions the bulky tert-butyl group. |
| Phenyl-S (sulfamoyl) | Phenyl Ring and Sulfamoyl | Orients the sulfamoyl group relative to the aromatic ring. |
| S-N (sulfamoyl) | Sulfonyl and Amine | Allows for different orientations of the terminal amine. |
This table outlines the major rotatable bonds and their impact on the molecule's conformation.
The conformational landscape of this compound can be explored computationally through techniques like molecular dynamics simulations or systematic conformational searches. These studies can identify low-energy conformers and provide insights into the molecule's preferred shapes in different environments, which is essential for understanding its interaction with biological systems.
Advanced Analytical and Bioanalytical Methodologies in Research
Development of Specialized Assays for Compound Detection and Quantification in Research Samples
The accurate detection and quantification of "Tert-butyl N-(4-sulfamoylphenyl)carbamate" and its metabolites in research samples such as plasma, tissues, and cell lysates are fundamental to pharmacokinetic and pharmacodynamic studies. While specific assays for this exact molecule are not extensively detailed in publicly available literature, the development of such assays would draw upon established principles for analogous sulfamoylphenyl carbamate (B1207046) derivatives.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for such applications due to its high sensitivity and specificity. A typical LC-MS/MS method would be developed and validated for parameters including linearity, limits of detection (LOD) and quantification (LOQ), recovery, and repeatability. For instance, a study on the related compound 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) utilized an HPLC system with a photodiode array UV detector for quantification in plasma and brain tissue. nih.gov The method involved a Kinetex C18 column and a linear gradient of acetonitrile (B52724) in water (with 0.1% formic acid) as the mobile phase. nih.gov A similar approach could be readily adapted for "this compound".
The table below outlines a hypothetical set of optimized parameters for an LC-MS/MS method for the quantification of "this compound," based on methods for similar compounds. actapol.netmdpi.com
| Parameter | Typical Value/Condition |
|---|---|
| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Precursor > Product) | To be determined experimentally (e.g., [M+H]+ > characteristic fragment) |
| Limit of Quantification (LOQ) | Typically in the low µg/kg or ng/mL range |
Beyond chromatographic methods, immunoassays offer a high-throughput alternative for screening large numbers of samples. The development of a specialized immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would require the generation of antibodies that specifically recognize the "this compound" structure. This involves synthesizing a hapten—a molecule that incorporates the key structural features of the target compound—and conjugating it to a carrier protein to elicit an immune response. Polyclonal or monoclonal antibodies can be produced with broad specificity for the sulfonamide group, allowing for class-selective assays. nih.gov
High-Throughput Screening Methodologies for Derivative Libraries
High-Throughput Screening (HTS) is a critical technology in drug discovery, enabling the rapid assessment of large libraries of chemical compounds for a specific biological activity. For a compound like "this compound," HTS would be employed to screen libraries of its derivatives for enhanced potency or novel activities. Given the structural motifs of the parent compound, two primary areas of interest for HTS campaigns would be carbonic anhydrase (CA) inhibition and anticonvulsant activity. nih.govnih.gov
The sulfonamide moiety is a well-known zinc-binding group that inhibits carbonic anhydrase enzymes. Derivative libraries of "this compound" could be screened against various CA isozymes, some of which are important targets in cancer (e.g., CAIX) and glaucoma. nih.govharvard.edu A powerful HTS approach involves on-resin screening, where a library of compounds is synthesized on a solid phase support and screened directly for inhibitory activity. This method was successfully applied to a library of 4-sulfamoylphenylthioureas, allowing for the direct identification of active compounds against CA isozymes without the need for cleavage and purification of each library member. orgsyn.org Another advanced HTS method is the DNA-linked inhibitor antibody assay (DIANA), which has been adapted for screening CAIX inhibitors and has the potential to screen over 100,000 compounds per day with a high signal-to-noise ratio. nih.gov
Carbamate-containing compounds have been investigated for anticonvulsant properties. researchgate.netnih.gov HTS assays for this activity often involve in vivo models, such as the maximal electroshock (MES) seizure test in rodents. nih.govmdpi.com Libraries of "this compound" derivatives could be rapidly evaluated in such models to identify lead compounds with potent antiseizure activity. nih.gov
The table below summarizes key HTS methodologies applicable to derivative libraries of the target compound.
| HTS Methodology | Target/Application | Key Features |
|---|---|---|
| On-Resin Inhibition Assay | Carbonic Anhydrase Inhibition | Direct screening of solid-phase supported libraries, high-throughput. orgsyn.org |
| DNA-Linked Inhibitor Antibody Assay (DIANA) | Carbonic Anhydrase Inhibition | Ultrasensitive, suitable for very large pooled libraries. nih.gov |
| Maximal Electroshock (MES) Test | Anticonvulsant Activity | In vivo whole-organism screening for antiseizure effects. nih.govmdpi.com |
| Cellular Target-Based Assays | Various (e.g., cytotoxicity, pathway modulation) | Provides data on activity in a cellular context, identifies intrinsically active agents. tcichemicals.com |
Use of Labeling Techniques (e.g., Click Chemistry) for Biological Probes
To investigate the mechanism of action, identify cellular targets, and visualize the distribution of "this compound" within biological systems, it is often necessary to attach a reporter tag, such as a fluorophore or an affinity handle. Click chemistry has emerged as a powerful tool for this purpose. nih.govchemscene.com It refers to a set of reactions that are highly efficient, selective, and biocompatible. tcichemicals.com The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
To create a biological probe of "this compound," the parent molecule would be chemically modified to include either an azide (B81097) or a terminal alkyne group. This modification must be carefully designed to not interfere with the compound's biological activity. This "clickable" analog can then be introduced into a biological system (e.g., cell culture). After incubation, the cells are treated with a corresponding azide- or alkyne-containing reporter molecule (e.g., a fluorescent dye). The click reaction specifically and covalently links the reporter to the target compound, allowing for its visualization and analysis. nih.govjascoinc.com
This two-step labeling approach offers significant advantages:
Bioorthogonality: The azide and alkyne groups are generally absent in biological systems, ensuring that the reaction is highly specific to the labeled molecules. tcichemicals.com
Mild Reaction Conditions: The reaction proceeds in aqueous environments and under physiological conditions, making it suitable for use in living cells. tcichemicals.com
Versatility: A single clickable analog of the compound can be conjugated to a wide variety of reporter tags, including fluorophores for imaging, biotin (B1667282) for affinity purification and target identification, or other functional moieties. nih.gov
This strategy allows researchers to track the compound's localization in intact cells, pull down its binding partners to identify molecular targets, and quantify its engagement with these targets. jascoinc.com
Advanced Spectroscopic Techniques (e.g., CD, EPR) for Mechanistic Insights
Advanced spectroscopic techniques are invaluable for elucidating the structural and mechanistic details of how "this compound" interacts with its biological targets and how its own structure behaves in solution.
Circular Dichroism (CD) Spectroscopy is a powerful method for studying the conformation of chiral molecules and their interactions with macromolecules like proteins. nih.gov Since "this compound" itself is not intrinsically chiral (unless chiral derivatives are synthesized), its CD signal would be silent. However, CD is extremely useful for probing changes in the secondary and tertiary structure of a target protein upon binding of the compound. The far-UV region (190-250 nm) of the CD spectrum provides information on the protein's secondary structure (α-helices, β-sheets), while the near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the tertiary structure. By monitoring changes in the protein's CD spectrum upon titration with the compound, one can confirm binding and gain insights into the conformational changes induced by the interaction. Such studies have been used to understand the conformational landscape of carbamate monomers.
Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. While "this compound" is not a radical, EPR can be used to study its interaction with metalloenzymes that contain a paramagnetic metal center, such as cobalt(II)-substituted carbonic anhydrase. The sulfonamide group is known to coordinate to the metal ion in the active site of these enzymes. EPR spectra of such complexes are highly sensitive to the coordination geometry and electronic environment of the metal ion. By analyzing the EPR signals of the enzyme in the presence and absence of the inhibitor, detailed information about the binding mode and the electronic structure of the enzyme-inhibitor complex can be obtained. This provides crucial mechanistic insights into how the compound exerts its inhibitory effect.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing Tert-butyl N-(4-sulfamoylphenyl)carbamate?
Answer:
The synthesis typically involves reacting 4-sulfamoylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or pyridine. Key reaction parameters include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF), which stabilize intermediates and enhance reaction efficiency.
- Temperature: Room temperature (20–25°C) to avoid side reactions like hydrolysis of the carbamate group.
- Molar Ratios: A 1:1.2 molar ratio of amine to tert-butyl chloroformate ensures complete conversion .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product in high purity (>95%).
Advanced: How can enantioselective pharmacokinetic/pharmacodynamic (PK/PD) analysis be conducted for chiral derivatives of this compound?
Answer:
For enantiomeric resolution:
Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and mobile phases like hexane/isopropanol.
Enantiomer-Specific Bioassays: Compare anticonvulsant activity of individual enantiomers using the maximal electroshock (MES) test in rodent models. For example, ED50 values can be determined via dose-response curves (e.g., 13 mg/kg i.p. for active enantiomers) .
PK Profiling: Monitor plasma concentration-time profiles using LC-MS/MS to assess bioavailability and metabolic stability. Key parameters include half-life () and area under the curve (AUC) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- H NMR: Identify protons on the tert-butyl group (δ ~1.3 ppm, singlet) and sulfamoylphenyl aromatic protons (δ ~7.5–8.0 ppm).
- C NMR: Confirm carbamate carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm, quaternary carbon).
- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 285.1 (calculated for CHNOS).
- IR Spectroscopy: Carbamate C=O stretch (~1700 cm) and sulfonamide S=O stretches (~1150–1350 cm) .
Advanced: How should researchers resolve contradictions in biological activity data between enantiomers?
Answer:
Mechanistic Studies: Use radioligand binding assays or enzyme inhibition assays (e.g., GABA receptor binding) to identify enantiomer-specific target interactions.
Structural Analysis: Perform X-ray crystallography (using SHELX or SIR97 software) to correlate enantiomer conformation with activity .
Molecular Dynamics Simulations: Model interactions between enantiomers and target proteins (e.g., voltage-gated sodium channels) to predict binding affinities .
In Vivo/In Vitro Correlation: Compare enantiomer activity in isolated tissue models (e.g., hippocampal slices) with whole-animal MES tests to validate target engagement .
Basic: What in vivo experimental designs are recommended to evaluate anticonvulsant efficacy?
Answer:
- Model: Adult Sprague-Dawley rats or Swiss mice (n ≥ 8/group).
- Dosing: Intraperitoneal (i.p.) or oral (p.o.) administration of test compound (e.g., 10–100 mg/kg).
- MES Test: Apply electroshock (50 mA, 60 Hz, 0.2 sec) to induce tonic-clonic seizures. Measure protection against hindlimb extension.
- Control Groups: Include vehicle (e.g., 0.5% methylcellulose) and positive controls (e.g., phenytoin, 20 mg/kg).
- Data Analysis: Calculate ED50 values using probit analysis and compare with toxicity (TD50) from rotorod tests .
Advanced: What computational strategies predict neurological target interactions for this compound?
Answer:
Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like KCNQ potassium channels. Prioritize docking poses with lowest binding energy (ΔG < -8 kcal/mol).
QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation (R > 0.7).
MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and interaction hotspots (e.g., hydrogen bonds with Thr294 of KCNQ2) .
Basic: How can stability studies be designed to assess degradation pathways under varying conditions?
Answer:
- Forced Degradation: Expose the compound to:
- Acidic (0.1 M HCl, 40°C),
- Basic (0.1 M NaOH, 40°C),
- Oxidative (3% HO, 25°C), and
- Photolytic (ICH Q1B guidelines, 1.2 million lux·hr).
- Analytical Monitoring: Use HPLC-UV at 254 nm to track degradation products. Major pathways include hydrolysis of the carbamate group (forming 4-sulfamoylaniline) and sulfonamide oxidation .
Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies for sulfamoylphenyl carbamates?
Answer:
Scaffold Modification: Synthesize analogs with:
- Varying alkyl groups on the carbamate (e.g., ethyl, isopropyl),
- Substituents on the phenyl ring (e.g., halogens, methyl).
Biological Screening: Test analogs in MES, 6-Hz psychomotor, and pentylenetetrazole (PTZ) seizure models.
Data Analysis: Use clustering algorithms (e.g., hierarchical clustering) to group compounds by efficacy/toxicity profiles. Prioritize analogs with ED50 < 30 mg/kg and TI (TD50/ED50) > 3 .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation: Use fume hoods for synthesis and weighing.
- Spill Management: Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines).
- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can metabolomics identify off-target effects or metabolic liabilities?
Answer:
In Vitro Metabolism: Incubate with liver microsomes (human/rodent) and NADPH. Identify metabolites via UPLC-QTOF-MS.
CYP Inhibition Assays: Screen against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.
Data Integration: Map metabolites to pathways (e.g., KEGG) to predict hepatotoxicity or drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
